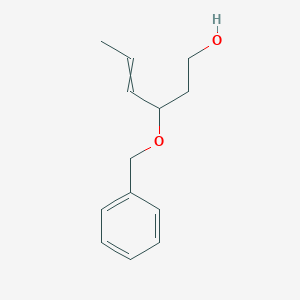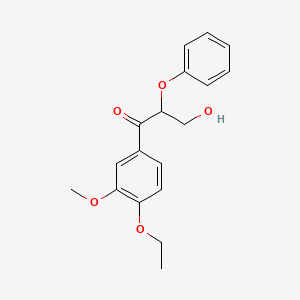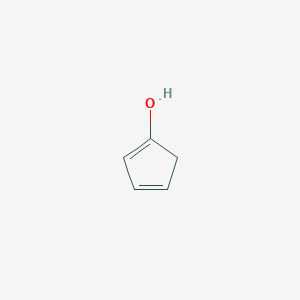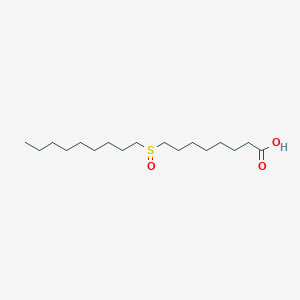
1-Undecen-3-ol, 1-phenyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Undecen-3-ol, 1-phenyl-, (E)- is an organic compound with the molecular formula C17H26O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an undecenyl chain and a phenyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Undecen-3-ol, 1-phenyl-, (E)- can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (an organomagnesium compound) reacts with a carbonyl compound to form the desired alcohol. For instance, the reaction of phenylmagnesium bromide with undecenal under controlled conditions can yield 1-Undecen-3-ol, 1-phenyl-, (E)- .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions, utilizing specialized equipment to ensure the reaction’s efficiency and safety. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1-Undecen-3-ol, 1-phenyl-, (E)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of phenylundecenal.
Reduction: Formation of phenylundecane.
Substitution: Formation of phenylundecyl halides.
Scientific Research Applications
1-Undecen-3-ol, 1-phenyl-, (E)- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Undecen-3-ol, 1-phenyl-, (E)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect cellular pathways, leading to various biological outcomes .
Comparison with Similar Compounds
1-Phenyl-1-propanol: Similar structure but with a shorter carbon chain.
1-Phenyl-2-propanol: Contains an additional hydroxyl group on the second carbon.
1-Phenyl-1-butanol: Similar structure with a four-carbon chain.
Uniqueness: 1-Undecen-3-ol, 1-phenyl-, (E)- is unique due to its longer carbon chain and the presence of both an undecenyl and phenyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
104761-41-3 |
|---|---|
Molecular Formula |
C17H26O |
Molecular Weight |
246.4 g/mol |
IUPAC Name |
1-phenylundec-1-en-3-ol |
InChI |
InChI=1S/C17H26O/c1-2-3-4-5-6-10-13-17(18)15-14-16-11-8-7-9-12-16/h7-9,11-12,14-15,17-18H,2-6,10,13H2,1H3 |
InChI Key |
AXEBZXVSNOWYPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)

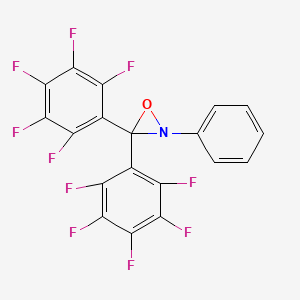
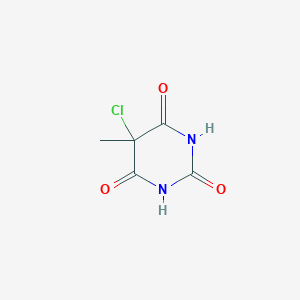
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)
![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
